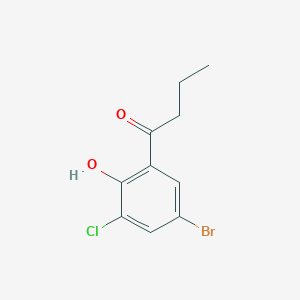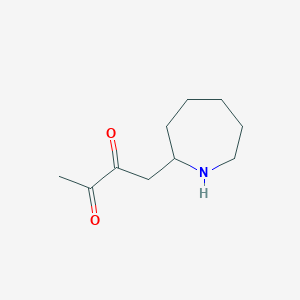
1-(Azepan-2-yl)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-2-yl)butane-2,3-dione is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a butane-2,3-dione moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(Azepan-2-yl)butane-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of azepane with butane-2,3-dione under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-(Azepan-2-yl)butane-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(Azepan-2-yl)butane-2,3-dione has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the effects of azepane-containing compounds on biological systemsAdditionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Azepan-2-yl)butane-2,3-dione involves its interaction with specific molecular targets and pathways. The azepane ring in the compound may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Azepan-2-yl)butane-2,3-dione can be compared with other similar compounds, such as 1-(azepan-1-yl)butane-1,3-dione and other azepane derivatives. These compounds share the azepane ring structure but differ in the functional groups attached to the ring. The uniqueness of this compound lies in its specific combination of the azepane ring with the butane-2,3-dione moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(azepan-2-yl)butane-2,3-dione |
InChI |
InChI=1S/C10H17NO2/c1-8(12)10(13)7-9-5-3-2-4-6-11-9/h9,11H,2-7H2,1H3 |
InChI Key |
OHYNFJKGVPPCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
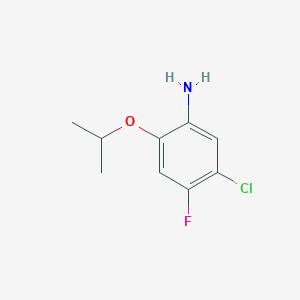
amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
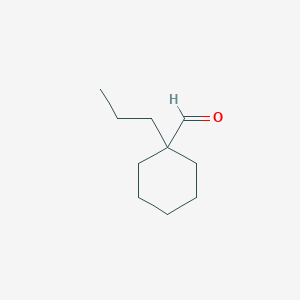
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
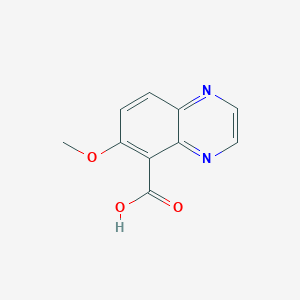
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
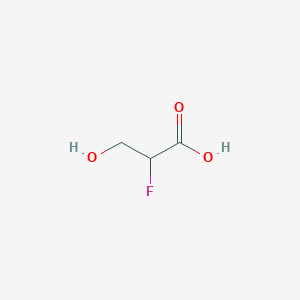
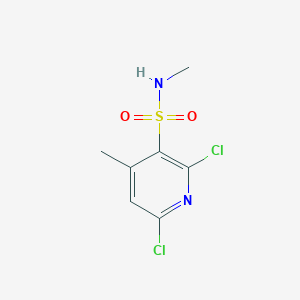

![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)

